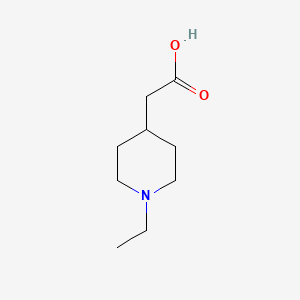

(1-Ethylpiperidin-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHNVBMJTWHLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596466 | |

| Record name | (1-Ethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-85-9 | |

| Record name | 1-Ethyl-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Ethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (1-Ethylpiperidin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpiperidin-4-yl)acetic acid is a substituted piperidine derivative. The piperidine ring is a common structural motif in many biologically active compounds and pharmaceuticals. The presence of both a carboxylic acid group and a tertiary amine (the ethylated piperidine nitrogen) gives this molecule amphoteric properties, influencing its solubility and behavior in different pH environments. This guide provides a summary of its known and predicted physical properties, general experimental protocols for their determination, and a plausible synthetic route.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be summarized. A hydrated form of the compound is also commercially available.[1]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 915922-85-9 | [2] |

| Chemical Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Canonical SMILES | CCN1CCC(CC1)CC(=O)O | [1] |

| Physical Form | Expected to be a solid at room temperature. | N/A |

A hydrated form, this compound hydrate, is noted to be a solid.[1]

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following table outlines the predicted or expected nature of key physical properties based on the compound's structure.

| Property | Predicted/Expected Characteristics |

| Melting Point | As a moderately sized organic molecule with polar functional groups capable of forming intermolecular hydrogen bonds and ionic interactions (as a zwitterion), it is expected to have a relatively high melting point for its molecular weight. |

| Boiling Point | A high boiling point is anticipated due to its molecular weight and the presence of a carboxylic acid group, which can form strong intermolecular hydrogen bonds. |

| Solubility | The molecule's solubility is expected to be pH-dependent. Due to the presence of both a basic nitrogen atom and an acidic carboxylic acid group, it is likely to be more soluble in both acidic and basic aqueous solutions compared to neutral water. Its solubility in nonpolar organic solvents is expected to be low. |

| pKa | Two pKa values are expected: one for the carboxylic acid group (likely in the range of 4-5) and another for the conjugate acid of the tertiary amine (likely in the range of 9-11). |

| LogP | The octanol-water partition coefficient (LogP) is predicted to be relatively low, indicating a degree of hydrophilicity, especially at pH values where the molecule is ionized. |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Boiling Point

For a high-boiling point liquid or a solid that can be melted without decomposition, the boiling point can be determined using the Thiele tube method.

-

Sample Preparation: A small amount of the substance is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: The heat is removed when a steady stream of bubbles emerges from the capillary. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

The solubility of this compound can be determined at various pH values.

-

Preparation of Solutions: A series of aqueous buffer solutions with different pH values (e.g., pH 2, 7, and 9) are prepared.

-

Equilibration: An excess amount of the solid compound is added to a known volume of each buffer solution in separate vials.

-

Shaking: The vials are agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The saturated solutions are filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in each filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Since this compound has two ionizable groups, two equivalence points and two pKa values are expected.

Determination of LogP

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

-

Phase Preparation: 1-Octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are mutually saturated by mixing and then separating them.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a known volume ratio.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then the layers are allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

A plausible synthetic route to this compound involves the alkylation of a piperidine-4-acetate derivative. A common precursor is 1-ethyl-4-piperidone. The following diagram illustrates a potential two-step synthesis from this precursor.

Caption: Plausible synthesis of this compound.

References

An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)acetic acid: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of (1-Ethylpiperidin-4-yl)acetic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, stereochemistry, physicochemical properties, and a proposed synthetic route with detailed experimental protocols.

Chemical Structure and Stereochemistry

This compound is a derivative of piperidine, featuring an ethyl group attached to the nitrogen atom and an acetic acid moiety at the 4-position of the piperidine ring.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₇NO₂

-

SMILES: CCN1CCC(CC1)CC(=O)O

The fundamental structure consists of a saturated six-membered heterocycle containing a nitrogen atom. The substitution pattern is key to its chemical properties and potential biological activity.

Stereochemistry:

A critical aspect of any molecule intended for pharmaceutical research is its stereochemistry. In the case of this compound, the carbon atom at the 4-position of the piperidine ring, to which the acetic acid group is attached, is a potential stereocenter. However, due to the plane of symmetry that can pass through the nitrogen atom, the C4 carbon, and the attached acetic acid group in the chair conformation of the piperidine ring, This compound is an achiral molecule. It does not have enantiomers or diastereomers, simplifying its synthesis and characterization as there is no need for chiral separation or stereoselective synthesis.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Weight | 171.24 g/mol | Calculated[1] |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Physical State | Solid (Predicted) | Based on analogous compounds[2] |

| pKa (acidic) | ~4.0 (Estimated) | Based on the pKa of the carboxylic acid in (1-Propyl-piperidin-4-yl)-acetic acid. |

| pKa (basic) | Not available | Refers to the protonated piperidine nitrogen. |

| logP | Not available | |

| Aqueous Solubility | Moderate (Predicted) | Expected to have moderate solubility in aqueous solutions, with solubility influenced by pH due to the presence of both acidic and basic functional groups[2]. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the commercially available 1-ethyl-4-piperidone. The proposed multi-step synthesis is outlined below and visualized in the accompanying workflow diagram.

Proposed Synthetic Pathway

The synthesis involves three key transformations:

-

Horner-Wadsworth-Emmons Reaction: To introduce the acetic acid side chain as an unsaturated ester.

-

Catalytic Hydrogenation: To reduce the carbon-carbon double bond.

-

Ester Hydrolysis: To yield the final carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for each step of the synthesis, adapted from established procedures for similar transformations.

Step 1: Synthesis of (1-Ethylpiperidin-4-ylidene)acetic acid ethyl ester via Horner-Wadsworth-Emmons Reaction

-

Materials:

-

1-Ethyl-4-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF to the sodium hydride suspension via the dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-ethyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (1-Ethylpiperidin-4-ylidene)acetic acid ethyl ester.

-

Step 2: Synthesis of this compound ethyl ester via Catalytic Hydrogenation

-

Materials:

-

(1-Ethylpiperidin-4-ylidene)acetic acid ethyl ester

-

Palladium on carbon (10 wt. %)

-

Ethanol

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar

-

-

Procedure:

-

Dissolve (1-Ethylpiperidin-4-ylidene)acetic acid ethyl ester (1.0 eq) in ethanol in a suitable hydrogenation vessel.

-

Carefully add palladium on carbon (5-10 mol %) to the solution.

-

Seal the vessel and connect it to a hydrogen gas source.

-

Purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound ethyl ester, which can be used in the next step without further purification if sufficiently pure.

-

Step 3: Synthesis of this compound via Ester Hydrolysis

-

Materials:

-

This compound ethyl ester

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve this compound ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 eq) in water to the ester solution.

-

Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6-7 with 1 M hydrochloric acid. The product may precipitate at its isoelectric point.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

-

~1.0-1.2 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

-

~1.3-1.9 ppm (m, 5H): Multiplet for the protons at C3, C4, and C5 of the piperidine ring.

-

~2.2-2.5 ppm (m, 4H): Overlapping multiplets for the methylene protons of the acetic acid side chain and the methylene protons alpha to the nitrogen in the piperidine ring.

-

~2.8-3.1 ppm (m, 2H): Multiplet for the methylene protons of the ethyl group attached to the nitrogen.

-

~10-12 ppm (br s, 1H): Broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted):

-

~12 ppm: Methyl carbon of the ethyl group.

-

~30-35 ppm: Carbons at C3 and C5 of the piperidine ring.

-

~38 ppm: Carbon at C4 of the piperidine ring.

-

~40 ppm: Methylene carbon of the acetic acid side chain.

-

~52 ppm: Methylene carbon of the ethyl group.

-

~53 ppm: Carbons at C2 and C6 of the piperidine ring.

-

~175 ppm: Carbonyl carbon of the carboxylic acid.

FT-IR Spectroscopy (Predicted):

-

2900-3100 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid carbonyl group.

-

~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.

-

~1400-1470 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (Predicted):

-

[M]+•: The molecular ion peak would be expected at m/z = 171.

-

[M-CH₂CH₃]+: A fragment corresponding to the loss of the ethyl group.

-

[M-COOH]+: A fragment corresponding to the loss of the carboxyl group.

-

Other characteristic fragmentation patterns of piperidine derivatives.

References

(1-Ethylpiperidin-4-yl)acetic acid CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Ethylpiperidin-4-yl)acetic acid, a piperidine derivative with potential therapeutic applications. This document consolidates available information on its chemical identity, synthesis, and biological activity, with a focus on its role as an inhibitor of the NLRP3 inflammasome and its relevance in AKT signaling pathways.

Chemical Identity and Properties

This compound is a synthetic organic compound. Its core structure consists of a piperidine ring N-substituted with an ethyl group and a carboxymethyl group at the 4-position.

| Property | Value | Source |

| CAS Number | 915922-85-9 | N/A |

| Molecular Formula | C₉H₁₇NO₂ | N/A |

| Molecular Weight | 171.24 g/mol | N/A |

| Synonyms | (1-ethyl-4-piperidinyl)acetic acid, 1-Ethyl-4-piperidineacetic acid | N/A |

Synthesis

A general workflow for the synthesis of piperidine derivatives is presented below:

Figure 1. A generalized synthetic workflow for this compound.

Note: This is a proposed pathway and would require optimization of reaction conditions, reagents, and purification methods.

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of key signaling pathways implicated in inflammation and cancer.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.

This compound has been investigated for its potential to inhibit the NLRP3 inflammasome. While specific IC50 values are not widely reported, studies have shown its ability to reduce pyroptosis and IL-1β release in cellular assays.

NLRP3 Inflammasome Activation Pathway:

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)acetic Acid Hydrate: Synthesis, Characterization, and Applications

Abstract

(1-Ethylpiperidin-4-yl)acetic acid and its hydrated form are heterocyclic building blocks that hold significant value in the landscape of modern drug discovery and medicinal chemistry. The piperidine moiety is a privileged scaffold, present in numerous pharmaceuticals, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, thereby enhancing pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of this compound hydrate, detailing its chemical and physical properties, a robust synthetic pathway, rigorous analytical methodologies for its characterization, and a discussion of its applications in the development of novel therapeutics.

Core Molecular Attributes

This compound is a disubstituted piperidine derivative. The core structure consists of a saturated six-membered heterocycle containing a nitrogen atom. An ethyl group is attached to the nitrogen (position 1), and an acetic acid moiety is linked to the carbon at position 4. The compound is often supplied as a hydrate, meaning it incorporates one or more water molecules into its crystal structure.

Chemical Formula and Molecular Weight

The fundamental properties of the anhydrous and hydrated forms are summarized below. The presence of water in the hydrated form must be considered for accurate molar calculations in experimental design.

| Property | Anhydrous Form | Hydrate Form |

| Chemical Formula | C₉H₁₇NO₂[3][4] | C₉H₁₉NO₃[5] |

| Molecular Weight | 171.24 g/mol [3][4] | 189.25 g/mol [5] |

| Physical Form | Solid[5] | White Solid[6] |

Chemical Structure

The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Figure 1: Chemical structure of this compound hydrate.

Synthesis Pathway: A Representative Protocol

Synthesis Workflow

The proposed synthesis is a two-step process starting from commercially available ethyl 4-piperidineacetate.

Figure 2: Proposed synthetic workflow for this compound hydrate.

Experimental Protocol

Step 1: Reductive Amination to form Ethyl (1-ethylpiperidin-4-yl)acetate

-

Rationale: Reductive amination is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride is the reagent of choice as it is a mild and selective reducing agent, which reduces the intermediate iminium ion much faster than the starting aldehyde, preventing side reactions.[8]

-

Procedure:

-

To a stirred solution of ethyl 4-piperidineacetate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add acetaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 20 minutes to allow for the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester. Purification can be achieved via flash column chromatography if necessary.

-

Step 2: Saponification to this compound hydrate

-

Rationale: Saponification (base-catalyzed ester hydrolysis) is a standard method to convert an ester to its corresponding carboxylic acid. Lithium hydroxide is a strong base suitable for this transformation.

-

Procedure:

-

Dissolve the crude ethyl (1-ethylpiperidin-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully acidify the reaction mixture to a pH of ~6-7 using 1M hydrochloric acid (HCl). The product is zwitterionic and may precipitate or remain in solution.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The resulting aqueous solution can be lyophilized or carefully evaporated to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified this compound hydrate.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized compound. A suite of techniques should be employed.

Physicochemical Property Determination

While specific experimental data for this compound is not widely published, the following standard protocols are used to determine key properties for piperidine-carboxylic acids.[9]

| Property | Experimental Protocol | Rationale |

| Melting Point | Determined using a standard melting point apparatus. The sample is heated slowly, and the range from the first appearance of liquid to complete liquefaction is recorded. | A sharp melting point range is indicative of high purity. For a hydrate, dehydration may be observed prior to melting. |

| pKa | Determined by potentiometric titration. A solution of the compound is titrated against a standardized acid or base, and the pH is monitored with a calibrated electrode. The pKa is derived from the titration curve.[9] | Crucial for understanding the ionization state of the molecule at physiological pH, which impacts solubility, permeability, and receptor binding. Two pKa values are expected: one for the carboxylic acid and one for the tertiary amine. |

| Solubility | Thermodynamic solubility is measured by adding an excess of the solid to a buffer of interest (e.g., PBS, pH 7.4), agitating until equilibrium is reached (24-48h), filtering the saturated solution, and quantifying the concentration via HPLC-UV.[9] | A key parameter for drug development, influencing dissolution and bioavailability. |

Spectroscopic and Chromatographic Analysis

The combination of NMR, FTIR, Mass Spectrometry, and HPLC provides a comprehensive structural confirmation and purity assessment.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming connectivity and structural integrity.[10]

-

Expected ¹H NMR Spectral Features (in D₂O):

-

Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -NCH₂-).

-

Piperidine Ring Protons: A series of complex multiplets in the aliphatic region.

-

Acetic Acid Methylene: A doublet adjacent to the piperidine ring.

-

-

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (~170-180 ppm).

-

Piperidine and Ethyl Carbons: Multiple signals in the aliphatic region of the spectrum.

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[10]

-

Expected Characteristic Peaks:

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

O-H Bends (Water of Hydration): A peak may be observed around 1630 cm⁻¹.

-

3.2.3. Mass Spectrometry (MS)

-

Rationale: MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected Results (Electrospray Ionization - ESI+):

-

The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the anhydrous molecular weight (172.13).

-

3.2.4. High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase method is typically suitable for this type of molecule.

-

Protocol: Purity Analysis by RP-HPLC-UV

Figure 3: Workflow for HPLC purity analysis.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the compound in Mobile Phase A to a concentration of ~1 mg/mL.

-

Analysis: Inject the sample. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

-

Applications in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs.[2] Its presence often imparts favorable properties, including improved metabolic stability and aqueous solubility. This compound serves as a versatile building block for introducing this valuable scaffold into larger, more complex molecules.

-

Scaffold for Lead Optimization: The carboxylic acid handle allows for straightforward amide bond formation, enabling chemists to couple this fragment to other molecules of interest. This is a common strategy in structure-activity relationship (SAR) studies to explore new chemical space and optimize ligand-receptor interactions.[8]

-

GPCR Ligands and Ion Channel Modulators: The tertiary amine of the piperidine ring is basic and will be protonated at physiological pH. This positive charge can be critical for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of targets like G-protein coupled receptors (GPCRs) and ion channels.

-

Precedent in Therapeutics: Piperidine acetic acid derivatives have been investigated for various therapeutic indications. For example, specific derivatives have been patented for their potential use in treating thrombotic disorders by inhibiting the fibrinogen receptor Gp IIb/IIIa.[12] More recently, related scaffolds have been explored as inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases.[13]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification

-

GHS Classification: this compound hydrate is classified as causing serious eye damage (H318).[5]

-

Signal Word: Danger.[5]

-

Precautionary Statements:

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[6][14]

Conclusion

This compound hydrate is a valuable and versatile chemical intermediate for the synthesis of complex molecular architectures in pharmaceutical research. Its synthesis can be reliably achieved through standard organic transformations, and its identity and purity can be rigorously confirmed using a suite of modern analytical techniques. The strategic incorporation of this moiety into drug candidates can significantly influence their pharmacological profiles, making this a compound of continued interest for scientists in the field of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1-ethyl-4-piperidinyl)acetic acid (915922-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 4. 915922-85-9 Cas No. | (1-Ethyl-piperidin-4-yl)-acetic acid | Matrix Scientific [matrixscientific.com]

- 5. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]

- 13. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (1-Ethylpiperidin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1-Ethylpiperidin-4-yl)acetic acid. Due to the absence of publicly available experimental spectra, this document presents high-quality predicted data to aid in the structural elucidation and characterization of this compound. The guide includes detailed data tables, standardized experimental protocols for data acquisition, and visualizations to clarify molecular structure and experimental workflows.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated for a standard deuterated chloroform (CDCl₃) solvent at a frequency of 400 MHz. The data is summarized in the table below, with assignments corresponding to the numbered atoms in the molecular structure diagram.

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 10 | 10.5 - 12.0 | Broad Singlet | 1H | - |

| 8 | 2.25 | Doublet | 2H | 7.0 |

| 5, 5' | 2.90 | Multiplet | 2H | - |

| 6 | 2.40 | Quartet | 2H | 7.2 |

| 2, 2' | 2.05 | Multiplet | 2H | - |

| 9 | 1.85 | Multiplet | 1H | - |

| 3, 3' | 1.65 | Multiplet | 2H | - |

| 4, 4' | 1.40 | Multiplet | 2H | - |

| 7 | 1.10 | Triplet | 3H | 7.2 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum was calculated for a standard deuterated chloroform (CDCl₃) solvent at a frequency of 100 MHz. The chemical shifts are referenced to tetramethylsilane (TMS).

| Atom Number | Chemical Shift (δ, ppm) |

| 11 | 178.5 |

| 5 | 52.8 |

| 6 | 52.5 |

| 8 | 41.0 |

| 2 | 33.5 |

| 9 | 32.0 |

| 3, 4 | 30.0 |

| 7 | 12.0 |

Molecular Structure with Atom Numbering

The following diagram illustrates the chemical structure of this compound with atoms numbered for unambiguous assignment of the NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) if the compound is water-soluble.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure no solid particles are transferred, as they can negatively affect the magnetic field homogeneity.

-

Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (for organic solvents).

NMR Data Acquisition Workflow

The general workflow for acquiring and processing NMR data is illustrated in the following diagram.

Mass Spectrometry Analysis of (1-Ethylpiperidin-4-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (1-Ethylpiperidin-4-yl)acetic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines a predictive approach based on the known mass spectrometric behavior of analogous structures, such as piperidine derivatives and carboxylic acids. The methodologies and fragmentation patterns described herein serve as a robust starting point for developing and validating analytical methods for this molecule.

Predicted Mass Spectrometry Data

This compound has a molecular weight of 171.24 g/mol .[1] In positive ion mode electrospray ionization (ESI), the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 172.2. Subsequent fragmentation via collision-induced dissociation (CID) is predicted to follow characteristic pathways for N-alkylated piperidines and carboxylic acids.

A dominant fragmentation pathway for piperidine derivatives is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[2] For this compound, this would involve the loss of the ethyl group or cleavage within the piperidine ring. Another expected fragmentation is the loss of the acetic acid moiety.

The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound.

| Ion Description | Predicted m/z | Notes |

| Protonated Molecule [M+H]⁺ | 172.2 | Precursor ion for MS/MS analysis. |

| [M+H - H₂O]⁺ | 154.2 | Neutral loss of water from the carboxylic acid group. |

| [M+H - CO₂]⁺ | 128.2 | Loss of carbon dioxide from the carboxylic acid group. |

| [M+H - CH₂COOH]⁺ | 114.1 | Loss of the acetic acid side chain. |

| Iminium Ion | 98.1 | Resulting from α-cleavage and ring opening. |

Proposed Fragmentation Pathway

The proposed fragmentation pathway for this compound under positive ion ESI-MS/MS conditions is illustrated below. The fragmentation is initiated by the protonation of the basic piperidine nitrogen.

Experimental Protocols

The following are detailed, generalized experimental protocols for the analysis of this compound using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Protocol

LC-MS/MS is a highly suitable technique for the analysis of polar compounds like this compound.

3.1.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition.

-

Sample Dilution: Dilute the sample matrix to an appropriate concentration to minimize matrix effects.

3.1.2. Liquid Chromatography

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 40 °C.

3.1.3. Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

-

Precursor Ion: m/z 172.2.

-

Product Ions: Monitor the predicted fragment ions (e.g., m/z 154.2, 128.2, 114.1, 98.1).

-

Collision Energy: Optimize to achieve the desired fragmentation.

GC-MS Protocol

For GC-MS analysis, derivatization is often necessary for polar compounds containing carboxylic acid and amine functionalities to improve volatility and chromatographic performance.[3]

3.2.1. Derivatization

-

Silylation: React the analyte with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize both the carboxylic acid and the secondary amine.

-

Acylation: Acylation with reagents like trifluoroacetic anhydride (TFAA) can also be employed.[3]

3.2.2. Gas Chromatography

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

-

Injection Mode: Split or splitless, depending on the concentration.

3.2.3. Mass Spectrometry

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Data Analysis: Compare the obtained mass spectrum with spectral libraries for identification.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The predicted fragmentation patterns and generalized experimental protocols for both LC-MS/MS and GC-MS offer a strong starting point for method development and validation. Researchers and scientists can adapt and optimize these methodologies to suit their specific instrumentation and analytical requirements in drug discovery and development.

References

Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous saturated heterocycle, is a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents.[1][2] Its conformational flexibility and the chemical nature of its nitrogen atom are pivotal to the biological activity of these molecules. Infrared (IR) spectroscopy offers a powerful, non-destructive analytical technique to probe the vibrational characteristics of piperidine derivatives, providing invaluable insights into their molecular structure, functional groups, and intermolecular interactions.[3] This guide provides a comprehensive exploration of the IR spectroscopy of piperidine derivatives, moving from fundamental principles to nuanced spectral interpretation, empowering researchers to leverage this technique to its full potential in drug discovery and development.

The Vibrational Signature of the Piperidine Core: A Foundational Overview

The infrared spectrum of a molecule is a unique fingerprint arising from the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. For piperidine and its derivatives, the key to spectral interpretation lies in recognizing the characteristic absorption bands associated with the N-H, C-H, C-N, and C-C bonds within the six-membered ring.

The N-H Stretching Vibration: A Telltale Sign of Secondary Amines

Unsubstituted or N-monosubstituted piperidines are secondary amines and therefore exhibit a characteristic N-H stretching vibration.[4] This absorption typically appears as a single, relatively weak to medium intensity band in the region of 3500-3300 cm⁻¹ .[5] The exact position and shape of this band are highly sensitive to hydrogen bonding. In concentrated samples or in the presence of hydrogen bond acceptors, the N-H stretching band will broaden and shift to a lower wavenumber (frequency). Conversely, in dilute solutions of non-polar solvents, a sharper, higher-frequency band is observed. The absence of this band is a clear indication of a tertiary amine, where the nitrogen atom is fully substituted.

C-H Stretching Vibrations: Probing the Saturated Ring

The piperidine ring is rich in C-H bonds, giving rise to a complex set of stretching vibrations in the 3000-2800 cm⁻¹ region.[6][7] These absorptions are typically strong and can be further resolved into contributions from the methylene (CH₂) groups of the ring. Asymmetric and symmetric stretching modes of the CH₂ groups can often be distinguished, appearing as multiple peaks within this range.[5] While ubiquitous in organic molecules, the precise pattern and intensity of these C-H bands can be subtly influenced by the overall molecular geometry and the presence of nearby substituents.

The "Fingerprint" Region: Unraveling Complex Vibrations

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrational modes, including C-N stretching, C-C stretching, and various bending and deformation modes, occur.[8] While individual assignments in this region can be challenging due to vibrational coupling, it provides a highly characteristic pattern for each molecule.

-

C-N Stretching: The C-N stretching vibration of aliphatic amines, including piperidine, typically appears in the range of 1230-1030 cm⁻¹ .[5] This band can be of medium to strong intensity. The position of the C-N stretch can be influenced by the nature of the substituents on both the carbon and nitrogen atoms. For instance, in 4-methylpiperidine, C-N stretching bands are observed in the 1113-1338 cm⁻¹ region.[5]

-

CH₂ Bending Vibrations: The scissoring (or bending) vibrations of the methylene groups in the piperidine ring are typically observed around 1470-1440 cm⁻¹ .[6] Other bending vibrations, such as wagging and twisting, occur at lower frequencies and contribute to the complexity of the fingerprint region.[5]

The Influence of Substituents: Modifying the Vibrational Landscape

The true power of IR spectroscopy in the study of piperidine derivatives lies in its ability to reveal the structural changes brought about by substitution on the ring or the nitrogen atom. These modifications can lead to predictable shifts in the characteristic absorption frequencies and the appearance of new bands associated with the substituent's functional groups.

N-Substitution: From Secondary to Tertiary Amines

As mentioned earlier, the most dramatic change upon N-substitution is the disappearance of the N-H stretching band. This provides a straightforward method to confirm the successful alkylation or acylation of the piperidine nitrogen. Furthermore, the introduction of a substituent on the nitrogen can influence the C-N stretching frequency.

Ring Substitution: Electronic and Steric Effects

Substituents on the carbon atoms of the piperidine ring can alter the IR spectrum through both electronic (inductive and resonance) and steric effects.

-

Electron-Withdrawing Groups (EWGs): The presence of an EWG, such as a carbonyl group (C=O), will significantly alter the spectrum. A strong absorption band characteristic of the C=O stretch will appear, typically in the range of 1750-1650 cm⁻¹ . The exact position will depend on whether it is part of a ketone, ester, or amide functionality. For example, piperidin-4-one derivatives will show a prominent C=O stretching band.[5]

-

Electron-Donating Groups (EDGs): Alkyl groups, such as methyl or ethyl, are weak electron-donating groups. Their primary effect on the IR spectrum is the addition of their own characteristic C-H stretching and bending vibrations. However, they can also cause subtle shifts in the ring vibrations due to changes in mass and local symmetry.

-

Functional Groups with Unique Signatures: The introduction of other functional groups will lead to the appearance of their own characteristic absorption bands, aiding in structural elucidation. For instance, a hydroxyl (-OH) substituent will introduce a broad O-H stretching band around 3600-3200 cm⁻¹ .

The following table summarizes the characteristic IR absorption ranges for key functional groups in piperidine derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (Secondary Amine) | Stretching | 3500 - 3300 | Weak to Medium, Sharp | Broadens with H-bonding |

| C-H (Aliphatic) | Stretching | 3000 - 2800 | Strong | Multiple peaks for CH₂ |

| C=O (Ketone) | Stretching | 1725 - 1705 | Strong | |

| C=O (Ester) | Stretching | 1750 - 1735 | Strong | |

| C=O (Amide) | Stretching (Amide I) | 1680 - 1630 | Strong | |

| N-H (Amide) | Bending (Amide II) | 1640 - 1550 | Medium to Strong | |

| C-N (Aliphatic Amine) | Stretching | 1230 - 1030 | Medium to Strong | |

| C-O (Alcohol/Ester) | Stretching | 1300 - 1000 | Strong | |

| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad | Position depends on H-bonding |

Practical Applications in Drug Development

In the context of drug development, IR spectroscopy serves as a versatile tool for:

-

Structural Confirmation: Verifying the identity and purity of synthesized piperidine derivatives by comparing their IR spectra to those of known standards or predicted spectra.

-

Reaction Monitoring: Tracking the progress of chemical reactions involving piperidine derivatives by observing the appearance or disappearance of key functional group absorptions.[9] For example, monitoring the disappearance of the N-H stretch during an N-alkylation reaction.

-

Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of a drug candidate can exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular interactions. FTIR spectroscopy is a valuable technique for identifying and characterizing these different solid-state forms.

-

Degradation Studies: Investigating the chemical stability of piperidine-containing drug substances by identifying the formation of degradation products through changes in the IR spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Piperidine Derivative

This protocol outlines the steps for obtaining an Attenuated Total Reflectance (ATR)-FTIR spectrum, a common and convenient technique for analyzing solid and liquid samples.

Objective: To obtain a high-quality infrared spectrum of a piperidine derivative for structural analysis.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Sample of the piperidine derivative (solid or liquid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are turned on and have had adequate time to warm up and stabilize, as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This measures the absorbance of the empty ATR crystal and the surrounding atmosphere, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

For Solid Samples: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Use the spectrometer software to label the significant peaks with their corresponding wavenumbers.

-

Compare the obtained spectrum with reference spectra or use correlation charts to assign the observed absorption bands to specific functional groups and vibrational modes.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and the pressure clamp with a solvent and lint-free wipes to remove all traces of the sample.

-

Visualizing the Process: Experimental Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of piperidine derivatives.

Conclusion

Infrared spectroscopy is an indispensable technique in the arsenal of chemists and pharmaceutical scientists working with piperidine derivatives. Its ability to provide rapid, reliable, and detailed structural information makes it a cornerstone of both routine analysis and in-depth research. By understanding the fundamental principles of IR spectroscopy and the characteristic vibrational frequencies of the piperidine core and its common substituents, researchers can confidently interpret spectra to confirm structures, monitor reactions, and gain a deeper understanding of the molecular properties of these vital pharmaceutical building blocks.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. ijnrd.org [ijnrd.org]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. terrificscience.org [terrificscience.org]

- 9. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Ethylpiperidin-4-yl)acetic acid: Unraveling the CNS Mechanism of Action Remains an Open Scientific Question

Despite extensive investigation into the piperidine class of compounds for their potential effects on the central nervous system (CNS), a detailed pharmacological profile and a specific mechanism of action for (1-Ethylpiperidin-4-yl)acetic acid are not documented in publicly available scientific literature. As a result, a comprehensive technical guide on its core CNS activities, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time.

This compound is a known chemical entity, available through various commercial suppliers. Its structure, featuring a piperidine ring, is a common scaffold in many CNS-active drugs. Piperidine derivatives have been successfully developed for a wide range of therapeutic applications, including as antipsychotics, analgesics, and antidepressants. This structural motif is favored in medicinal chemistry for its ability to confer desirable pharmacokinetic properties and to interact with a variety of CNS targets.

However, the specific functionalization of the piperidine ring in this compound—with an ethyl group on the nitrogen and an acetic acid moiety at the 4-position—does not correspond to any well-characterized CNS agent in the existing literature. Searches of scientific databases and patent libraries did not yield any studies detailing its binding affinities to CNS receptors, its efficacy in functional assays, or its effects in preclinical models of CNS disorders.

For related but structurally distinct piperidine compounds, a wealth of information is available. For instance, derivatives with different substituents have been shown to interact with a variety of targets, including but not limited to:

-

Serotonin (5-HT) receptors: Various piperidine-containing molecules act as agonists or antagonists at different 5-HT receptor subtypes, playing a role in mood, cognition, and psychosis.

-

Dopamine (D) receptors: The piperidine scaffold is a key feature of many antipsychotic drugs that target dopamine receptors.

-

Opioid receptors: Certain piperidine derivatives are potent analgesics that exert their effects through opioid receptor modulation.

-

Acetylcholinesterase (AChE): Some piperidine-based compounds have been investigated as inhibitors of AChE for the treatment of cognitive disorders.

The absence of data for this compound means that any discussion of its potential CNS mechanism of action would be purely speculative and not grounded in empirical evidence. To elucidate its pharmacological profile, a systematic investigation would be required.

Future Research Directions: A Hypothetical Workflow

Should researchers undertake the study of this compound, a typical experimental workflow to determine its CNS mechanism of action would involve several key stages.

Whitepaper: A Methodical Approach to Identifying and Validating the Biological Targets of (1-Ethylpiperidin-4-yl)acetic acid

An in-depth technical guide by a Senior Application Scientist

Abstract

(1-Ethylpiperidin-4-yl)acetic acid is a small molecule featuring a piperidine scaffold, a structural motif prevalent in a wide array of centrally active pharmaceuticals. Despite its availability, its specific biological targets and pharmacological profile remain largely uncharacterized in public literature. This guide outlines a comprehensive, multi-stage strategy for the systematic identification and validation of its potential protein targets. We present a workflow that integrates in silico predictive methods with robust in vitro and cell-based experimental validation, providing researchers in drug discovery and chemical biology with a practical framework for elucidating the mechanism of action for novel chemical entities. The protocols and rationale described herein are designed to ensure scientific rigor, from initial hypothesis generation through to conclusive target validation, ultimately paving the way for further preclinical development.

Introduction: Deconstructing this compound

The journey of a drug from a chemical entity to a therapeutic agent begins with a fundamental question: what does it do in the body? For this compound (PubChem CID: 233767), this question is currently unanswered. An analysis of its structure provides the initial clues for our investigation.

-

The Piperidine Core: This saturated heterocycle is a "privileged scaffold" in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties and serve as a rigid framework for presenting pharmacophoric features. It is a cornerstone of ligands targeting G-Protein Coupled Receptors (GPCRs) and ion channels.

-

The N-Ethyl Group: This modification can influence lipophilicity and steric interactions within a binding pocket, potentially fine-tuning selectivity and potency for a specific target.

-

The Acetic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor and is negatively charged at physiological pH. This feature strongly suggests potential interactions with positively charged residues (e.g., Arginine, Lysine) in a protein's active or allosteric site. It is a common feature in ligands for certain transporters and enzymes.

Given this structural makeup, we can hypothesize that this compound is most likely to interact with protein classes that recognize these features, particularly within the central nervous system. This document provides the blueprint for systematically testing this hypothesis.

Stage 1: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet lab experiments, computational methods can efficiently narrow the field of potential targets. This initial screening phase leverages existing biological data to predict interactions based on structural and chemical similarity.

Ligand-Based Similarity Searching

The principle here is straightforward: similar compounds often have similar biological targets. We can quantify the similarity of our query molecule against millions of compounds with known bioactivity in databases like ChEMBL.

Experimental Protocol: Tanimoto Similarity Search in ChEMBL

-

Obtain SMILES String: Convert the structure of this compound to its SMILES representation: CCN1CCC(CC1)CC(=O)O.

-

Access Database: Navigate to the ChEMBL database interface (--INVALID-LINK--).

-

Perform Similarity Search: Use the "Similarity Search" function, pasting the SMILES string. Set the Tanimoto similarity threshold to a reasonable value (e.g., 0.7 or higher) to identify close structural analogs.

-

Analyze Results: Examine the list of returned compounds. Pay close attention to their annotated biological targets and activity data. A preponderance of hits against a specific receptor family (e.g., muscarinic acetylcholine receptors, opioid receptors) generates a strong initial hypothesis.

Molecular Docking

If similarity searches suggest a specific protein target (e.g., the M2 muscarinic receptor), molecular docking can predict the binding mode and estimate the binding affinity. This technique computationally places the ligand into the target's binding site and scores the interaction.

Caption: In Silico Workflow for Target Hypothesis Generation.

Stage 2: In Vitro Target Validation & Affinity Determination

The hypotheses generated in Stage 1 must be confirmed experimentally. The gold standard approach is to use biochemical or biophysical assays to directly measure the binding of the compound to the purified or membrane-expressed target protein.

Broad Panel Screening (Target Fishing)

To cast a wide net, the compound can be submitted to a commercial broad panel screening service. These services test the compound at a single, high concentration (typically 10 µM) against hundreds of diverse targets (GPCRs, kinases, ion channels, transporters).

-

Rationale: This is a highly efficient, unbiased method to identify primary targets and potential off-target liabilities simultaneously. A significant inhibition (>50%) of a target's activity or binding is considered a "hit."

Radioligand Binding Assays for GPCRs

For specific GPCR targets hypothesized in Stage 1, the most direct way to confirm binding is a radioligand competition assay.[1][2][3]

-

Principle: This assay measures the ability of our unlabeled test compound to compete with a radioactively labeled ligand (a "radioligand") that is known to bind to the target receptor.[1][2] The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Prepare Reagents:

-

Membrane Preparation: Use cell membranes from a cell line recombinantly overexpressing the target GPCR.

-

Radioligand: Select a suitable radioligand (e.g., ³H-NMS for muscarinic receptors) at a concentration near its dissociation constant (Kd).

-

Test Compound: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).

-

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. Incubate at room temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter mat. The membranes and any bound radioligand are trapped on the filter.

-

Detection: Place the filter mat into a scintillation vial with scintillation cocktail. Quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant), a true measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.

| Parameter | Description | Typical Value |

| IC50 | Concentration for 50% inhibition of radioligand binding. | Varies (nM to µM) |

| Ki | Inhibition constant; intrinsic binding affinity. | Varies (nM to µM) |

| Bmax | Maximum number of binding sites. | Determined in saturation assays. |

| Kd | Dissociation constant of the radioligand. | Known for the specific radioligand. |

Electrophysiology for Ion Channels

If ion channels are hypothesized targets, automated patch-clamp (APC) electrophysiology is the method of choice to measure direct modulation of ion flow.[4][5][6][7]

-

Principle: APC systems use planar chip-based technology to form a high-resistance "giga-seal" with a single cell, allowing for the measurement of tiny ionic currents flowing through the channels in its membrane.[6][7] The effect of the compound on these currents (inhibition or activation) is measured directly.

Stage 3: Cell-Based Functional Assays

Confirming that a compound binds to a target is crucial, but it is equally important to demonstrate that this binding event translates into a functional cellular response.

GPCR Second Messenger Assays

GPCRs transduce signals by activating intracellular second messenger pathways. Measuring the modulation of these messengers provides a functional readout of receptor activation or inhibition.

-

Gαs-coupled Receptors: These receptors increase intracellular cyclic AMP (cAMP). A Homogeneous Time-Resolved Fluorescence (HTRF) assay can quantify these changes.[8][9][10][11]

-

Gαi-coupled Receptors: These receptors decrease cAMP levels (usually stimulated by forskolin). The same HTRF assay can be used to measure this reduction.[9][11]

-

Gαq-coupled Receptors: These receptors activate the phospholipase C pathway, leading to an increase in intracellular calcium (Ca²⁺). This can be measured using fluorescent calcium indicator dyes.

Experimental Protocol: HTRF cAMP Assay for Gαs/Gαi Targets

-

Cell Plating: Seed cells expressing the target receptor into a 384-well assay plate and incubate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Agonist Mode: Incubate directly to see if the compound increases cAMP.

-

Antagonist Mode: Pre-incubate with the compound, then add a known agonist at its EC80 concentration to see if the compound can block the agonist's effect.

-

-

Lysis and Reagent Addition: After incubation, lyse the cells and add the HTRF assay reagents: a cAMP-d2 acceptor and an anti-cAMP cryptate donor.[9][12]

-

Detection: In this competitive immunoassay, the amount of endogenous cAMP produced by the cells competes with the cAMP-d2 acceptor for binding to the antibody-cryptate donor.[12] A high level of cellular cAMP results in a low HTRF signal. Read the plate on an HTRF-compatible reader.

-

Data Analysis: Plot the HTRF ratio against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Caption: A streamlined workflow for experimental target validation.

Data Interpretation & Path Forward

The culmination of this workflow is a comprehensive data package. The ideal outcome is the identification of a primary target for which this compound demonstrates high-affinity binding (e.g., Ki < 100 nM) and potent functional activity in a cell-based assay.

Data Summary Table:

| Assay Type | Target | Parameter | Result | Interpretation |

| In Vitro Binding | Muscarinic M2 Receptor | Ki (nM) | 55 | High-affinity binding to M2 receptor. |

| Functional Assay | M2 Receptor (cAMP) | IC50 (nM) | 120 | Potent functional antagonist at M2. |

| Binding Panel | Dopamine D2 Receptor | % Inhibition @ 10µM | 65% | Potential off-target liability. |

| Binding Panel | hERG Channel | % Inhibition @ 10µM | <10% | Low risk of cardiac toxicity. |

This integrated dataset allows the researcher to build a strong, evidence-based case for the compound's mechanism of action. The identification of a validated target is the critical starting point for all further optimization and preclinical development, transforming an uncharacterized molecule into a valuable tool compound or a promising therapeutic lead.

References

- 1. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellmicrosystems.com [cellmicrosystems.com]

- 6. Automated patch clamp - Nanion Technologies [nanion.de]

- 7. researchgate.net [researchgate.net]

- 8. revvity.com [revvity.com]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. youtube.com [youtube.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

In-Vitro Screening and Preliminary Bioactivity of (1-Ethylpiperidin-4-yl)acetic acid: A Technical Guide

Disclaimer: As of the latest literature review, specific experimental data on the in-vitro screening and bioactivity of (1-Ethylpiperidin-4-yl)acetic acid is not publicly available. This guide provides a comprehensive framework for its potential screening based on the known biological activities of structurally similar piperidine-containing compounds.

Introduction: The Prominence of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals, underscoring its importance in medicinal chemistry.[1][2] Derivatives of piperidine are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and neuroprotective properties.[1][2][3][4][5] The structural versatility of this scaffold allows for the synthesis of diverse analogs, making it a cornerstone in the development of novel therapeutics.[1] This guide outlines a potential strategy for the initial in-vitro evaluation of the uncharacterized compound, this compound.

Proposed In-Vitro Screening Cascade

Based on the established bioactivities of piperidine analogs, a tiered screening approach is recommended to efficiently profile this compound.

-

Primary Screening:

-

Secondary (Hit-Dependent) Screening: Based on the outcomes of the primary screen, further targeted assays can be employed:

-

Enzyme Inhibition Assays: Focusing on enzymes that are known to be modulated by piperidine derivatives, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or Gamma-Aminobutyric Acid (GABA) Transporter 1 (GAT1).[8][9][10]

-

Receptor Binding Assays: To investigate potential interactions with specific receptors, for example, the histamine H3 receptor.[11]

-

Anti-inflammatory Assays: To evaluate the inhibition of key inflammatory targets like cyclooxygenase-2 (COX-2).[12]

-

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in-vitro experiments.

Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines (e.g., PC-3, SW480) and a non-cancerous cell line (e.g., human fibroblasts).[13]

-

Complete cell culture medium.

-

96-well microplates.

-

This compound stock solution (in DMSO).

-

Trichloroacetic acid (TCA), 50% (w/v), cold.[8]

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).[8]

-

Tris base solution (10 mM, pH 10.5).[8]

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Gently add cold 50% TCA to each well and incubate for 1 hour at 4°C.[8]

-

Washing: Wash the plates five times with tap water and allow to air dry.[8]

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[8]

-

Removal of Unbound Dye: Quickly wash the plates with 1% acetic acid to remove unbound SRB.[6]

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]

-

Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[4]

-

Cation-adjusted Mueller-Hinton Broth (for bacteria).

-

RPMI-1640 medium (for fungi).

-

96-well microtiter plates.

-

This compound.

-